molecular formula C18H13ClN4O2 B12334647 5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylideneamino]-1-methyl-6-oxopyridine-2-carbonitrile

5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylideneamino]-1-methyl-6-oxopyridine-2-carbonitrile

Cat. No.: B12334647
M. Wt: 352.8 g/mol
InChI Key: AZSWOAXDCFDWBF-UHFFFAOYSA-N
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Description

5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylideneamino]-1-methyl-6-oxopyridine-2-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylideneamino]-1-methyl-6-oxopyridine-2-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 6-chloro-2-oxo-1H-quinoline-3-carbaldehyde with 1-methyl-6-oxopyridine-2-carbonitrile in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylideneamino]-1-methyl-6-oxopyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline-2,4-dione derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylideneamino]-1-methyl-6-oxopyridine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylideneamino]-1-methyl-6-oxopyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The quinoline moiety is known to interact with DNA and proteins, which may contribute to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-oxo-1H-quinoline-3-carbaldehyde
  • 1-methyl-6-oxopyridine-2-carbonitrile
  • Quinoline-2,4-dione derivatives

Uniqueness

5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylideneamino]-1-methyl-6-oxopyridine-2-carbonitrile is unique due to the presence of both quinoline and pyridine moieties in its structure. This dual functionality enhances its potential biological activities and makes it a valuable compound for research and development.

Properties

Molecular Formula

C18H13ClN4O2

Molecular Weight

352.8 g/mol

IUPAC Name

5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylideneamino]-1-methyl-6-oxopyridine-2-carbonitrile

InChI

InChI=1S/C18H13ClN4O2/c1-10(21-16-6-4-13(9-20)23(2)18(16)25)14-8-11-7-12(19)3-5-15(11)22-17(14)24/h3-8H,1-2H3,(H,22,24)

InChI Key

AZSWOAXDCFDWBF-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(N(C1=O)C)C#N)C2=CC3=C(C=CC(=C3)Cl)NC2=O

Origin of Product

United States

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